molecular formula C5H8N4OS B13342580 (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide

Katalognummer: B13342580
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: QIYGQZYODFHOOD-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a compound that features a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the formation of the thiadiazole ring followed by the introduction of the amino and propanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the thiadiazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial or anticancer properties, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide: shares similarities with other thiadiazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry. The presence of the amino and propanamide groups at specific positions on the thiadiazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C5H8N4OS

Molekulargewicht

172.21 g/mol

IUPAC-Name

(3S)-3-amino-3-(thiadiazol-4-yl)propanamide

InChI

InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10)/t3-/m0/s1

InChI-Schlüssel

QIYGQZYODFHOOD-VKHMYHEASA-N

Isomerische SMILES

C1=C(N=NS1)[C@H](CC(=O)N)N

Kanonische SMILES

C1=C(N=NS1)C(CC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.